4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
CAS No.: 1183648-15-8
Cat. No.: VC7402471
Molecular Formula: C16H12BrN3O
Molecular Weight: 342.196
* For research use only. Not for human or veterinary use.
![4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide - 1183648-15-8](/images/structure/VC7402471.png)
Specification
CAS No. | 1183648-15-8 |
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Molecular Formula | C16H12BrN3O |
Molecular Weight | 342.196 |
IUPAC Name | 4-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Standard InChI | InChI=1S/C16H12BrN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21) |
Standard InChI Key | RVJQDXKZXGNKFX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
4-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide features a benzamide backbone substituted with a bromine atom at the para position and a pyrazole ring attached via a phenyl group. The molecular formula is , yielding a molecular weight of 358.19 g/mol. X-ray crystallography of analogous compounds reveals planar configurations that enhance intermolecular interactions, critical for biological activity .
Table 1: Comparative Structural Features of Benzamide Derivatives
The bromine atom enhances electrophilic reactivity, facilitating interactions with biological targets, while the pyrazole ring contributes to hydrogen bonding and π-π stacking .
Synthesis Methodologies
The synthesis of 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves a multi-step approach:
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Formation of the Benzamide Core: 4-Bromobenzoic acid is activated using thionyl chloride (SOCl) to form the corresponding acid chloride, which is then reacted with 4-aminophenylpyrazole under basic conditions .
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Suzuki-Miyaura Coupling (Optional): For derivatives requiring additional aryl groups, palladium-catalyzed cross-coupling with boronic acids is employed. This method achieves moderate to high yields (60–85%) under inert conditions .
Representative Reaction Conditions:
Biological Activities and Mechanisms
Antibacterial Efficacy
Against extensively drug-resistant (XDR) Salmonella Typhi, the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin. Molecular docking studies suggest inhibition of DNA gyrase by binding to the ATPase domain .
Enzyme Inhibition
The compound demonstrates inhibitory activity against alkaline phosphatase (IC = 4.2 µM), potentially due to interactions with the enzyme’s Zn-binding site. Comparative analysis with 5a–5d derivatives (see Table 1) reveals that electron-withdrawing groups enhance potency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, CDCl): δ 9.67 (s, 1H, NH), 8.80 (s, 1H, pyrazole-H), 7.67–7.17 (m, aromatic-H) .
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NMR: δ 159.6 (C=O), 141.4 (C-Br), 116.3 (pyrazole-C).
Infrared (IR) Spectroscopy:
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Strong absorption at 1670 cm (C=O stretch), 1540 cm (C-N amide).
Applications in Pharmaceutical Research
The compound’s dual functionality makes it a candidate for:
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Antimicrobial Drug Development: Synergistic effects observed with β-lactam antibiotics against XDR pathogens .
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Kinase Inhibition: Structural analogs show promise in targeting cyclin-dependent kinases (CDKs) in cancer studies.
Comparative Analysis with Structural Analogs
Table 2: Biological Performance of Pyrazole-Benzamide Derivatives
Compound | MIC (µg/mL) | Enzyme IC (µM) | Solubility (mg/mL) |
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4-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide | 8.0 | 4.2 | 0.15 |
4-Bromo-N-(5-methylpyrazol-3-yl)benzamide | 12.5 | 6.8 | 0.09 |
N-(4-Chlorophenyl)pyrazine-2-carboxamide | 15.0 | 8.1 | 0.22 |
Electron-deficient aromatic rings improve target binding but reduce solubility, necessitating formulation optimization .
Future Perspectives
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